molecular formula C11H22O4 B8685834 Ethyl 4,4-diethoxypentanoate CAS No. 92557-39-6

Ethyl 4,4-diethoxypentanoate

Cat. No. B8685834
Key on ui cas rn: 92557-39-6
M. Wt: 218.29 g/mol
InChI Key: JWMRPSYVFUZQCJ-UHFFFAOYSA-N
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Patent
US06114358

Procedure details

A mixture of 171.3 g (1.19 mol) of ethyl 4-oxopentanoate, 207 ml (184.2 g, 1.24 mol) of triethyl orthoformate, 26 ml of absolute ethanol and 1 g of p-toluenesulfonic acid was refluxed for 8 h with vigorous stirring and then distilled under reduced pressure. 187.9 g (72.5%) of ethyl 4,4-diethoxypentanoate were obtained, boiling point 104-106° C./14 mm Hg.
Quantity
171.3 g
Type
reactant
Reaction Step One
Quantity
207 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:10])[CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].C(OCC)(OCC)[O:12][CH2:13][CH3:14].[CH2:21](O)[CH3:22]>C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:21]([O:1][C:2]([O:12][CH2:13][CH3:14])([CH3:10])[CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH3:22]

Inputs

Step One
Name
Quantity
171.3 g
Type
reactant
Smiles
O=C(CCC(=O)OCC)C
Name
Quantity
207 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
26 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 8 h
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCC(=O)OCC)(C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 187.9 g
YIELD: PERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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